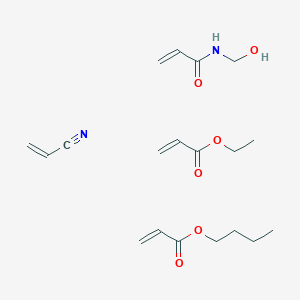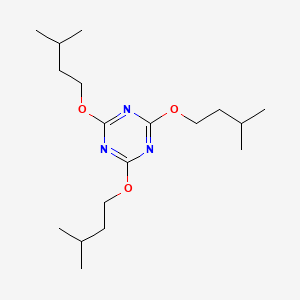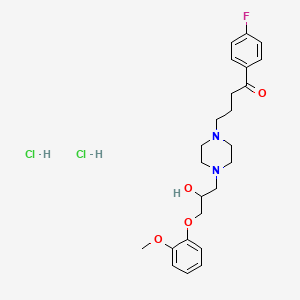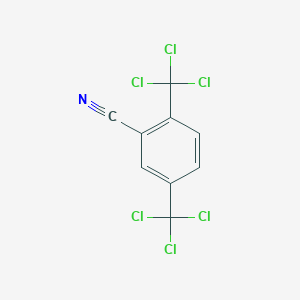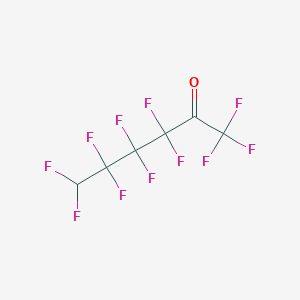
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is a fluorinated ketone with the molecular formula C6HF11O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as cobalt trifluoride (CoF3), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the starting material is subjected to an electric current in the presence of a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated ketones.
Scientific Research Applications
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,4,4,5,5,6,6-Dodecafluorohexan-2-one: Similar structure but with an additional fluorine atom.
1,1,1,3,3,4,4,5,5,6,6-Nonafluorohexan-2-one: Similar structure but with fewer fluorine atoms.
Perfluorohexan-2-one: Fully fluorinated hexan-2-one.
Uniqueness
1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
42287-75-2 |
|---|---|
Molecular Formula |
C6HF11O |
Molecular Weight |
298.05 g/mol |
IUPAC Name |
1,1,1,3,3,4,4,5,5,6,6-undecafluorohexan-2-one |
InChI |
InChI=1S/C6HF11O/c7-2(8)4(11,12)6(16,17)3(9,10)1(18)5(13,14)15/h2H |
InChI Key |
XLAWJDSCCUEUPD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



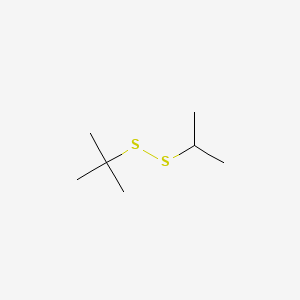
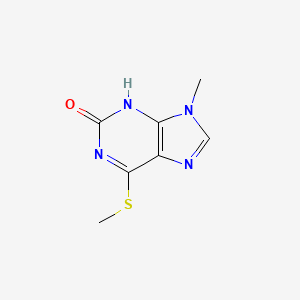

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
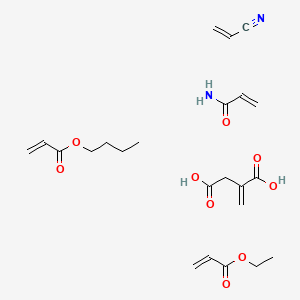
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
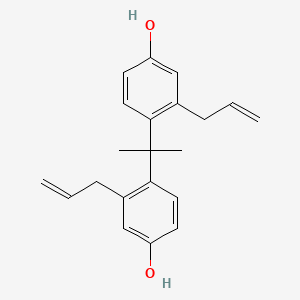
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
